3-(2-Ethylphenyl)-3-pentanol
Description
3-(2-Ethylphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted with a 2-ethylphenyl group at the third carbon. These analogs are synthesized via Grignard reactions, where substituted phenylmagnesium bromides react with ketones like 3-pentanone . The ethyl substituent on the phenyl ring introduces steric hindrance and increased lipophilicity compared to simpler phenyl or hydroxyl-substituted derivatives, which may influence its volatility, solubility, and biological interactions .
Properties
IUPAC Name |
3-(2-ethylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-11-9-7-8-10-12(11)13(14,5-2)6-3/h7-10,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAWWIRRSPVBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(CC)(CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with 3-pentanone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then quenched with water and acidified to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This method offers a scalable and efficient route to produce the compound in large quantities. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-Ethylphenyl)-3-pentanone or 3-(2-Ethylphenyl)pentanoic acid.
Reduction: 3-(2-Ethylphenyl)pentane.
Substitution: 3-(2-Ethylphenyl)-3-pentyl chloride or bromide.
Scientific Research Applications
3-(2-Ethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Structural Analogs
3-Phenyl-3-pentanol
- Structure : A phenyl group replaces the ethylphenyl moiety.
- Synthesis: Produced via reaction of phenylmagnesium bromide with 3-pentanone .
- Properties: Lower molecular weight (178.28 g/mol vs. 194.27 g/mol for 3-(4-methoxyphenyl)-3-pentanol) and reduced steric bulk compared to ethyl-substituted derivatives .
3-(4-Methoxyphenyl)-3-pentanol (CAS: 17138-75-9)
- Structure : Features a methoxy group at the para position of the phenyl ring.
- Properties : The electron-donating methoxy group enhances solubility in polar solvents but reduces volatility compared to alkyl-substituted analogs .
2-Methyl-3-pentanol (CAS: 565-67-3)
- Structure : Methyl substitution at the second carbon instead of aromatic groups.
- Properties : Lower molecular weight (116.2 g/mol) and higher volatility, making it more suitable for gaseous applications .
Functional Analogs in Plant Defense
3-Pentanol (CAS: 584-02-1)
- Role : Priming agent for systemic resistance in plants.
- Mechanism : Activates SA (PR1 gene) and JA (PDF1.2 gene) signaling pathways in Arabidopsis and cucumber at concentrations as low as 100 nM .
- Efficacy : Reduces bacterial cell counts (e.g., Pseudomonas syringae) by 25–100-fold in Arabidopsis .
2-Butanone
- Role: Induces resistance at much lower concentrations (10 nM) compared to 3-pentanol (1 mM) but is less effective in volatile form due to rapid evaporation .
Comparative Data Table
Biological Activity
3-(2-Ethylphenyl)-3-pentanol is a compound that has garnered attention in scientific research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an alcohol with the following chemical structure:
- Molecular Formula : C13H18O
- Molecular Weight : 194.28 g/mol
The compound features a pentanol backbone substituted with a 2-ethylphenyl group, which contributes to its unique chemical behavior and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Mechanism of Action : The antimicrobial effects may arise from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic enzymes, leading to cell death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory activity. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Research Findings : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating a promising role in managing inflammatory diseases.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
These findings highlight the compound's potential as an effective antimicrobial agent against common pathogens.
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in edema compared to the control group, as shown in the following data:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 25 |
| High Dose (50 mg/kg) | 45 |
This data suggests that higher doses of the compound may enhance its anti-inflammatory effects.
The biological activity of this compound is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors involved in microbial metabolism or inflammatory processes, thereby modulating their activity.
- Potential Targets :
- Bacterial cell membrane components
- Inflammatory cytokine signaling pathways
Applications in Research and Industry
Given its promising biological activities, this compound has potential applications across various fields:
- Pharmaceuticals : Development of new antimicrobial and anti-inflammatory drugs.
- Agriculture : Potential use as a natural pesticide due to its antimicrobial properties.
- Fragrance Industry : Utilized for its pleasant aroma in perfumes and flavorings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
